molecular formula C10H9FN2 B15256467 6-Fluoro-8-methylquinolin-3-amine

6-Fluoro-8-methylquinolin-3-amine

Cat. No.: B15256467
M. Wt: 176.19 g/mol
InChI Key: COCHCSXHIIEPEH-UHFFFAOYSA-N
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Description

6-Fluoro-8-methylquinolin-3-amine is a derivative of quinoline, a nitrogen-containing heterocyclic compound Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-8-methylquinolin-3-amine typically involves the introduction of fluorine and methyl groups into the quinoline ring. One common method is the nucleophilic substitution reaction, where a fluorine atom is introduced into the quinoline ring using a fluorinating agent such as sodium fluoride or potassium fluoride. The methyl group can be introduced through alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-8-methylquinolin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxide derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

6-Fluoro-8-methylquinolin-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in developing new drugs for treating infections and other diseases.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 6-Fluoro-8-methylquinolin-3-amine involves its interaction with specific molecular targets and pathways For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death

Comparison with Similar Compounds

Similar Compounds

    6-Fluoroquinoline: Similar in structure but lacks the methyl group.

    8-Methylquinoline: Similar in structure but lacks the fluorine atom.

    6,8-Difluoroquinoline: Contains two fluorine atoms but lacks the amine group.

Uniqueness

6-Fluoro-8-methylquinolin-3-amine is unique due to the presence of both fluorine and methyl groups, which can significantly alter its chemical and biological properties compared to other quinoline derivatives

Properties

Molecular Formula

C10H9FN2

Molecular Weight

176.19 g/mol

IUPAC Name

6-fluoro-8-methylquinolin-3-amine

InChI

InChI=1S/C10H9FN2/c1-6-2-8(11)3-7-4-9(12)5-13-10(6)7/h2-5H,12H2,1H3

InChI Key

COCHCSXHIIEPEH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=CC(=CN=C12)N)F

Origin of Product

United States

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